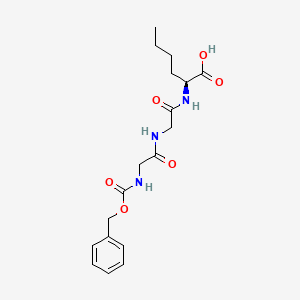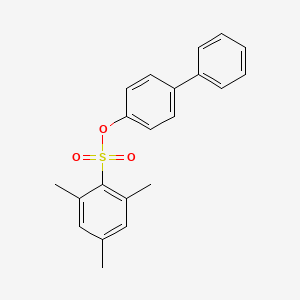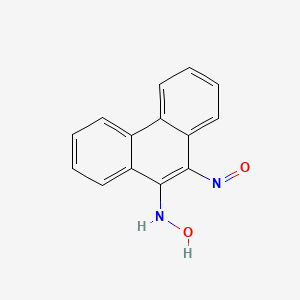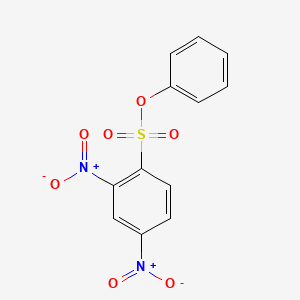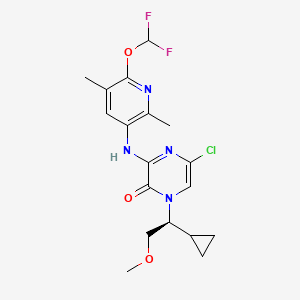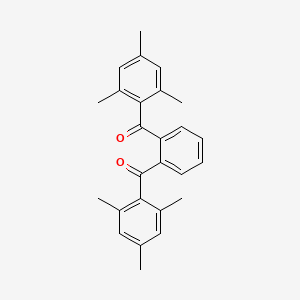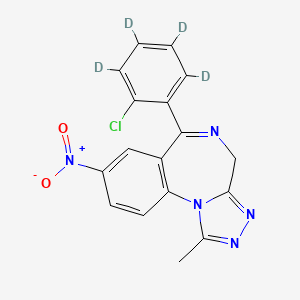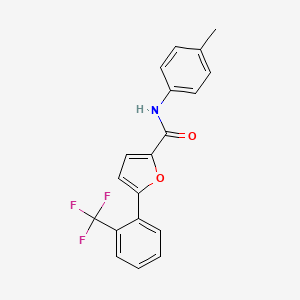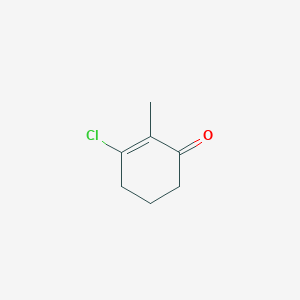
2-Cyclohexen-1-one, 3-chloro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-chloro-2-methyl- is an organic compound with the molecular formula C7H9ClO It is a derivative of cyclohexenone, characterized by the presence of a chlorine atom and a methyl group on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-chloro-2-methyl- can be synthesized through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one using sulfuric acid.
Industrial Production Methods
Chemical Reactions Analysis
2-Cyclohexen-1-one, 3-chloro-2-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized products or reduction to form more reduced products.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.
Common reagents and conditions used in these reactions include:
Chromium trioxide in acetic acid: for oxidation.
Sulfuric acid: for cyclization reactions.
Scientific Research Applications
2-Cyclohexen-1-one, 3-chloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: Used in the synthesis of fragrances and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-chloro-2-methyl- exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the cyclohexene ring make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-Cyclohexen-1-one, 3-chloro-2-methyl- can be compared with other similar compounds such as:
2-Cyclohexen-1-one, 3-methyl-: This compound lacks the chlorine atom but has a similar structure and reactivity.
Cyclohexenone: The parent compound without the chlorine and methyl substituents.
The presence of the chlorine atom in 2-Cyclohexen-1-one, 3-chloro-2-methyl- makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Properties
CAS No. |
35155-66-9 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-chloro-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c1-5-6(8)3-2-4-7(5)9/h2-4H2,1H3 |
InChI Key |
DOVGQLDKIZBQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)


